The Chemical Structure, Synthesis, and Applications of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]
The Chemical Structure, Synthesis, and Applications of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]
Executive Summary & Structural Elucidation
L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS: 587880-85-1) is a highly specialized, non-proteinogenic amino acid building block. In peptide chemistry, it is more commonly referred to as Nβ -Boc- Nβ -methyl-L-Dap-OH or 3-(Boc-methylamino)-L-alanine .
Structurally, it is derived from 2,3-diaminopropionic acid (Dap). The molecule features a free α -amine and a free α -carboxyl group (the L-alanine core), while the β -amine (position 3) is both methylated and protected by a tert-butoxycarbonyl (Boc) group.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | (S)-2-Amino-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid |
| Molecular Formula | C9H18N2O4 |
| Molecular Weight | 218.25 g/mol |
| Stereochemistry | (S)-enantiomer (L-configuration) |
| Key Structural Features | Free α -NH2, Free α -COOH, Boc-protected Nβ -methylamine |
Mechanistic Rationale: The Role of N-Methyl-Dap in Peptide Engineering
As an application scientist, I frequently utilize Nβ -methyl-Dap derivatives to solve complex pharmacokinetic and biophysical challenges in drug development. The incorporation of this specific building block is driven by two primary mechanistic rationales:
A. Tuning the pH-Responsive Conformational Shift for Gene Delivery
Cationic amphipathic peptides are heavily utilized for the intracellular delivery of siRNA and plasmid DNA. The challenge lies in achieving endosomal escape before lysosomal degradation occurs. By incorporating Nβ -methyl-Dap into the peptide backbone (e.g., the LADap(Me) series), we can precisely tune the pH at which the peptide transitions from a random coil to an amphipathic α -helix [1].
Causality: The secondary amine of the N -methyl-Dap side chain possesses a slightly lower pKa than a primary amine. Furthermore, the steric bulk of the methyl group alters the Coulombic repulsion between adjacent charged residues. As the endosome acidifies (pH ~5.5–6.0), the N -methyl-Dap residues become fully protonated, triggering a massive conformational shift that disrupts the endosomal lipid bilayer, releasing the nucleic acid cargo into the cytosol[3].
B. Natural Product Mimicry and Antimicrobial Resistance
N -methyl-Dap is a critical structural moiety in paenilamicins , a class of hybrid non-ribosomal peptide-polyketide antibiotics produced by Paenibacillus larvae [2]. Causality: The N -methyl group on the Dap residue provides steric hindrance against proteolytic degradation and plays a crucial role in binding to the bacterial 30S ribosomal subunit. It acts as a context-specific translocation inhibitor, wedging between the A- and P-site tRNAs to stall protein synthesis [2].
Experimental Protocol: Self-Validating Synthesis of the Building Block
To synthesize L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] with high enantiomeric purity, we employ a self-validating synthetic route starting from Nα -Cbz-L-serine methyl ester. This route relies on orthogonal protection strategies.
Step-by-Step Methodology:
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Oxidation to Aldehyde:
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Procedure: Dissolve Nα -Cbz-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C. Stir for 2 hours.
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Causality: DMP is selected over Swern oxidation because it is a mild, non-basic oxidant that strictly prevents the racemization of the sensitive α -chiral center.
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Reductive Amination:
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Procedure: Isolate the aldehyde and immediately dissolve in anhydrous methanol. Add methylamine hydrochloride (5.0 eq) and sodium cyanoborohydride (NaBH 3 CN) (2.0 eq). Stir at room temperature for 12 hours.
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Causality: NaBH 3 CN is used because it selectively reduces the transient iminium ion intermediate at pH 6–7 without reducing the unreacted aldehyde, ensuring high yields of the secondary amine.
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Boc Protection ( Nβ -protection):
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Procedure: To the crude secondary amine in DCM, add Triethylamine (TEA) (3.0 eq) and Di-tert-butyl dicarbonate (Boc 2 O) (1.5 eq). Stir for 6 hours.
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Causality: The Boc group is installed because it is completely orthogonal to the Cbz group, allowing for selective deprotection later.
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Ester Hydrolysis (Saponification):
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Procedure: Dissolve the fully protected intermediate in a 3:1 mixture of THF/H 2 O. Add Lithium Hydroxide (LiOH) (2.0 eq) at 0°C.
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Causality: LiOH selectively hydrolyzes the methyl ester to the free carboxylic acid without cleaving the Cbz or Boc carbamates.
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Hydrogenolysis ( α -Amine Deprotection):
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Procedure: Dissolve the carboxylic acid in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the flask and stir under an H 2 atmosphere (1 atm) for 4 hours. Filter through Celite.
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Causality: Catalytic hydrogenation cleanly removes the benzyl-based Cbz group as toluene and CO 2 , leaving the free α -amine. The Boc group is completely inert to these conditions, yielding the final target: L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino].
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Experimental Protocol: SPPS Integration
Because this molecule features a free α -amine and a free carboxyl group, it is typically converted into Fmoc- Nβ -Boc- Nβ -methyl-L-Dap-OH prior to Solid-Phase Peptide Synthesis (SPPS).
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Fmoc Protection: React the building block with Fmoc-OSu and Na 2 CO 3 in a dioxane/water mixture to protect the α -amine.
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Coupling: Use HATU/DIPEA chemistry to couple the Fmoc-protected derivative to the growing peptide chain on a Rink Amide resin.
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Causality: HATU is required due to the steric hindrance introduced by the β -branching and the bulky Boc-protected methylamine side chain.
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Global Deprotection: Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H 2 O.
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Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and removes the side-chain Boc group, yielding the active N -methyl-Dap residue.
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Quantitative Data: Efficacy in Gene Delivery
The incorporation of N -methyl-Dap significantly outperforms standard histidine-rich peptides (like LAH4-L1) in gene silencing applications due to its optimized pH response [1].
Table 1: Comparative Transfection Efficiency and Conformational pH Response
| Peptide Design | pH-Responsive Residues | Conformational Transition pH | Transfection Efficiency (RLU/mg protein) | Fold Improvement (vs. Lipofectamine) |
| LAH4-L1 (Benchmark) | 4 (Histidine) | ~6.00 | 7.9 × 10^4 | 0.5x |
| LADap4-L1 | 4 (Dap) | 6.64 ± 0.08 | 5.2 × 10^4 | 0.3x |
| LADap(Me)4-L1 | 4 ( N -methyl-Dap) | 6.55 ± 0.12 | 2.1 × 10^5 | 1.3x |
| LADap(Me)6-L1 | 6 ( N -methyl-Dap) | 5.77 ± 0.09 | 1.1 × 10^6 | 2.6x |
Data synthesized from Abbate et al. demonstrating that six N -methyl-Dap residues provide the optimal acidic response for endosomal escape [1].
Pathway Visualization
The following diagram illustrates the mechanistic workflow of how N -methyl-Dap engineered peptides facilitate endosomal escape during gene delivery [1], [3].
Workflow of pH-responsive peptide-mediated gene delivery using N-methyl-Dap.
References
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Title: Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Source: Journal of Controlled Release. URL:[Link]
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Title: Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis. Source: bioRxiv. URL:[Link]
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Title: Formulation of pH responsive peptides as inhalable dry powders for pulmonary delivery of nucleic acids. Source: European Journal of Pharmaceutics and Biopharmaceutics. URL:[Link]
